molecular formula C19H20N2O4S B5127742 3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid

3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B5127742
M. Wt: 372.4 g/mol
InChI Key: ZMLCLNZTGJYCDG-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with a 2-(4-methoxyphenoxy)ethylsulfanyl group and at the 2-position with a propanoic acid moiety. The benzimidazole ring provides a rigid aromatic scaffold, while the sulfanyl-ethyl-phenoxy chain introduces flexibility and electronic modulation via the methoxy group.

Properties

IUPAC Name

3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-24-14-6-8-15(9-7-14)25-12-13-26-19-20-16-4-2-3-5-17(16)21(19)11-10-18(22)23/h2-9H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLCLNZTGJYCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the methoxyphenoxyethyl group and the propanoic acid side chain. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are commonly used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.

Scientific Research Applications

3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity, while the propanoic acid moiety can influence its solubility and bioavailability. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

  • 3-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylpropanoic Acid (C19H20N2O3S) Key Difference: Replaces the 4-methoxy group with a 4-methyl group. Impact: The methyl group (electron-donating via inductive effect) reduces polarity compared to the methoxy group (electron-donating via resonance). This alters hydrophobicity and may affect binding to hydrophobic enzyme pockets. The molecular weight is reduced by 16 Da (C19 vs. C20 in the target compound) .

Variations in the Benzimidazole Substituents

  • 3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic Acid (C16H20N2O2S) Key Difference: A cyclohexyl group replaces the 2-(4-methoxyphenoxy)ethyl chain. The absence of the phenoxy group eliminates π-π stacking opportunities, which are critical for interactions with aromatic residues .

Presence or Absence of the Propanoic Acid Moiety

  • 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole Key Difference: Lacks the propanoic acid group, instead forming a bis-benzimidazole structure. This compound is more lipophilic, which may enhance membrane permeability but limit target specificity .

Ester vs. Acid Derivatives

  • Ethyl 2-([6-Chloro-2-(4-Methylphenyl)-1H-benzimidazol-1-yl]oxy)propanoate Key Difference: Propanoic acid is esterified (ethyl ester). Impact: The ester acts as a prodrug, improving oral bioavailability. Hydrolysis in vivo releases the active acid, suggesting the target compound’s free acid form is pharmacologically active but may have lower bioavailability .

Structural and Electronic Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (Da) Notable Features
Target Compound C20H20N2O4S 4-Methoxyphenoxy, Propanoic Acid 396.45 High polarity, π-π stacking potential
4-Methylphenoxy Analog C19H20N2O3S 4-Methylphenoxy, Propanoic Acid 380.44 Increased hydrophobicity
Cyclohexyl Analog C16H20N2O2S Cyclohexyl, Propanoic Acid 328.41 Steric hindrance, reduced aromaticity
Bis-Benzimidazole C24H22N4O2S Bis-Benzimidazole, Methylphenoxy 446.52 Lipophilic, membrane-permeable
Ethyl Ester Prodrug C19H19ClN2O3 Ethyl Ester, Chloro 358.82 Prodrug strategy, delayed activity

Biological Activity

3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 328.43 g/mol
  • IUPAC Name : this compound

The structure contains a benzimidazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
  • Introduction of Sulfanyl Group : The benzimidazole core is then reacted with a thiol compound to introduce the sulfanyl group.
  • Attachment of Propanoic Acid Moiety : The final step involves the reaction of the intermediate with propanoic acid derivatives to yield the target compound.

Anti-inflammatory Activity

Research has indicated that compounds containing benzimidazole structures exhibit significant anti-inflammatory effects. A study evaluating similar benzimidazole derivatives found that they effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs). Specifically, derivatives showed a decrease in TNF-α release by approximately 44-79% at higher concentrations, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has also been documented. Compounds similar to this compound have demonstrated activity against various Gram-positive and Gram-negative bacterial strains. The presence of the methoxyphenoxy group is believed to enhance this activity due to improved interaction with microbial targets .

Antiproliferative Effects

The antiproliferative effects of this compound have been investigated in cancer cell lines. Studies suggest that benzimidazole derivatives can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound have shown promising results in reducing tumor cell viability in vitro .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Cytokine Modulation : By modulating cytokine release, it can influence immune responses and reduce inflammation.
  • Receptor Interaction : Its structure allows it to bind to various receptors, potentially altering signaling pathways that contribute to cancer cell proliferation.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal evaluated several benzimidazole derivatives for their biological activities, including those structurally similar to the compound . The results indicated:

CompoundTNF-α Inhibition (%)IFN-γ Inhibition (%)Antimicrobial Activity
Compound A4465Yes
Compound B7970Yes
Compound C5055No

These findings highlight the potential for developing therapeutic agents based on the benzimidazole scaffold, particularly for treating inflammatory diseases and infections.

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